molecular formula C14H13Cl2NO3 B5178882 1-(3,4-dichlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione

1-(3,4-dichlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione

Cat. No.: B5178882
M. Wt: 314.2 g/mol
InChI Key: HLAAQKXLKUVXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, commonly known as DCFP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DCFP was first synthesized in 1968 and has since been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The exact mechanism of action of DCF is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are essential for cell growth and proliferation. DCF has been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division, as well as the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
DCF has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the modulation of immune system function. Additionally, DCF has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

DCF has several advantages for use in laboratory experiments, including its potent anti-cancer properties, its ability to induce apoptosis, and its potential therapeutic effects in various diseases. However, DCF also has several limitations, including its low solubility in water, which may limit its use in certain experiments, and its potential toxicity, which may require careful handling and monitoring.

Future Directions

There are several potential future directions for research on DCF, including its use as a therapeutic agent in cancer and other diseases, its potential applications in drug delivery systems, and its use as a tool for studying the mechanisms of cell growth and proliferation. Additionally, further research is needed to fully understand the mechanism of action of DCF and to identify potential side effects and toxicity concerns.

Synthesis Methods

DCF is synthesized through a multistep process that involves the reaction of 3,4-dichlorophenylacetic acid with ethyl glycinate to form an intermediate compound that is then cyclized using sodium ethoxide to form the final product.

Scientific Research Applications

DCF has been studied extensively for its potential applications in the field of medicine, particularly in the treatment of cancer. Research has shown that DCF has potent anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. Additionally, DCF has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3/c15-10-4-3-8(6-11(10)16)17-13(18)7-9(14(17)19)12-2-1-5-20-12/h3-4,6,9,12H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAAQKXLKUVXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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